Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- is an organic compound with the molecular formula C17H19NO3. It is characterized by the presence of a benzenamine group substituted with a 4-methyl group and a methylene bridge linked to a 2,3,4-trimethoxyphenyl group . This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- typically involves the condensation reaction between 4-methylbenzenamine and 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction proceeds as follows:
4-methylbenzenamine+2,3,4-trimethoxybenzaldehyde→Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methyl-N-(phenylmethylene)-: Similar structure but lacks the trimethoxy substitution on the phenyl ring.
Benzenamine, N-[(4-methylphenyl)methylene]-4-nitro-: Contains a nitro group instead of the trimethoxy substitution.
Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-: Features additional methyl groups on the phenyl rings.
Uniqueness
Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- is unique due to the presence of the 2,3,4-trimethoxy substitution on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
386758-63-0 |
---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-(2,3,4-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C17H19NO3/c1-12-5-8-14(9-6-12)18-11-13-7-10-15(19-2)17(21-4)16(13)20-3/h5-11H,1-4H3 |
InChI Key |
NJOBUERLWZRZHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.